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Compound of Interest

Compound Name: 2-Acetoxy-2'-chlorobenzophenone

Cat. No.: B1292222

Synthesis of 2-Acetoxy-2'-chlorobenzophenone:
An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 2-Acetoxy-2'-
chlorobenzophenone, a valuable intermediate in pharmaceutical and organic synthesis. The
protocol outlines a two-step process commencing with the synthesis of 2-Hydroxy-2'-
chlorobenzophenone via a Fries rearrangement, followed by its acetylation to yield the final
product.

Experimental Protocols

The synthesis is divided into two primary stages: the formation of the hydroxybenzophenone
precursor and its subsequent acetylation.

Part 1: Synthesis of 2-Hydroxy-2'-chlorobenzophenone
via Fries Rearrangement

This procedure involves the initial formation of phenyl 2-chlorobenzoate followed by a Lewis
acid-catalyzed rearrangement to yield the desired 2-hydroxy-2'-chlorobenzophenone. The Fries
rearrangement can yield both ortho and para isomers; the reaction conditions outlined below
are optimized to favor the formation of the ortho product.
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Step l1a: Synthesis of Phenyl 2-chlorobenzoate

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere
(e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in a suitable solvent such as
dichloromethane or pyridine.

Cool the solution to 0°C using an ice bath.
Slowly add 2-chlorobenzoyl chloride (1.1 equivalents) to the stirred solution.

If dichloromethane is used as the solvent, add a base such as triethylamine or pyridine (1.2
equivalents) to scavenge the HCI byproduct.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the
reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with an organic
solvent (e.g., ethyl acetate).

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium
bicarbonate solution, and brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield crude phenyl 2-chlorobenzoate, which can be used in the next step without
further purification.

Step 1b: Fries Rearrangement to 2-Hydroxy-2'-chlorobenzophenone

e In a clean, dry round-bottom flask under an inert atmosphere, dissolve the crude phenyl 2-
chlorobenzoate (1.0 equivalent) in a suitable solvent, such as nitrobenzene or 1,2-
dichloroethane.

e Cool the mixture to 0°C in an ice bath.

o Carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride (AICIs, 2.0-3.0
equivalents), portion-wise to the stirred solution. The addition is exothermic and should be
done slowly to maintain the temperature.
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 After the addition is complete, slowly warm the reaction mixture to a temperature that favors
the formation of the ortho isomer, typically in the range of 100-160°C. Higher temperatures
generally favor the ortho product.[1]

e Maintain the reaction at this temperature for several hours, monitoring its progress by TLC or
HPLC.

e Once the reaction is complete, cool the mixture to room temperature and then carefully pour
it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the
aluminum chloride complex.

o Extract the product with an organic solvent like ethyl acetate.
e Wash the organic layer with water and brine.

» Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under
reduced pressure.

 Purify the crude product by column chromatography on silica gel or by recrystallization to
obtain pure 2-Hydroxy-2'-chlorobenzophenone.

Part 2: Synthesis of 2-Acetoxy-2'-chlorobenzophenone

This step involves the acetylation of the phenolic hydroxyl group of 2-Hydroxy-2'-
chlorobenzophenone.

» Dissolve 2-Hydroxy-2'-chlorobenzophenone (1.0 equivalent) in a mixture of pyridine and
acetic anhydride.

« Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can
be monitored by TLC.

 After the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

« Filter the solid product, wash it thoroughly with water to remove any remaining pyridine and
acetic acid.
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» Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford

pure 2-Acetoxy-2'-chlorobenzophenone.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-Acetoxy-2'-

chlorobenzophenone.

Parameter Value

Precursor 2-Hydroxy-2'-chlorobenzophenone
Molecular Formula C13H9CIO2

Molecular Weight 232.66 g/mol

CAS Number 70288-96-9

Typical Yield (Fries) 60-75%

Melting Point

Not readily available

Final Product

2-Acetoxy-2'-chlorobenzophenone

Molecular Formula C15H11CIlOs3
Molecular Weight 274.70 g/mol
CAS Number Not readily available

Typical Yield (Acetylation)

>90%

Melting Point

To be determined experimentally

Mandatory Visualization

The following diagrams illustrate the chemical reaction pathway and the experimental workflow.
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Caption: Reaction scheme for the synthesis of 2-Acetoxy-2'-chlorobenzophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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